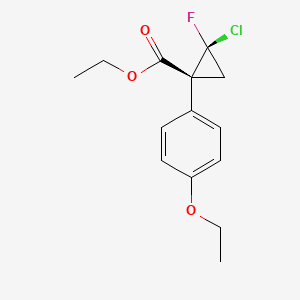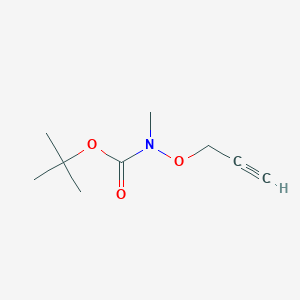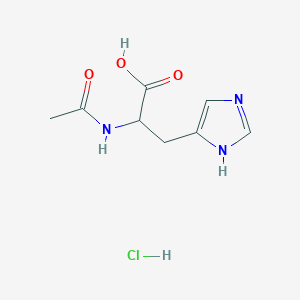
N-alpha-Acetyl-L-Histidine.H2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-acetyl-L-histidine monohydrate (Ac-His-OH.H2O) is a derivative of the amino acid histidine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the histidine molecule. This compound is known for its role as an osmolyte in various biological systems, particularly in the lens of Atlantic salmon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-histidine monohydrate typically involves the acetylation of L-histidine. The process can be summarized as follows:
Starting Material: L-histidine.
Reagent: Acetic anhydride or acetyl chloride.
Solvent: Water or a mixture of water and acetone.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Purification: The product is crystallized from water or a water-acetone mixture.
Industrial Production Methods
On an industrial scale, the production of N-acetyl-L-histidine monohydrate follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-L-histidine monohydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the acetyl group or the imidazole ring.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the acetyl group can yield histidine .
Applications De Recherche Scientifique
N-acetyl-L-histidine monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an osmolyte in various organisms, helping to maintain cellular osmotic balance.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in neuroprotection and as an antioxidant.
Mécanisme D'action
The mechanism of action of N-acetyl-L-histidine monohydrate involves its role as an osmolyte and its interaction with cellular components. It helps to stabilize proteins and cellular structures under stress conditions by maintaining osmotic balance. Additionally, its antioxidant properties contribute to its protective effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-cysteine: Another acetylated amino acid with antioxidant properties.
N-acetyl-L-tyrosine: Used in various biochemical applications.
N-acetyl-L-phenylalanine: Similar in structure but with different biological roles.
Uniqueness
N-acetyl-L-histidine monohydrate is unique due to its specific role as an osmolyte in certain organisms and its potential therapeutic applications in neuroprotection and antioxidation .
Propriétés
Formule moléculaire |
C8H12ClN3O3 |
|---|---|
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H |
Clé InChI |
DNDOCJLFXOHWNM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CN=CN1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


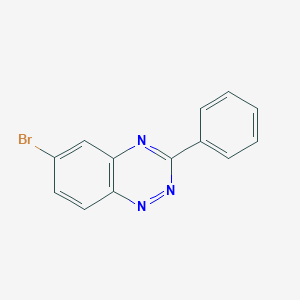

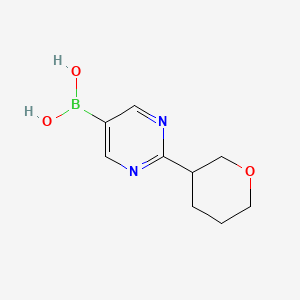

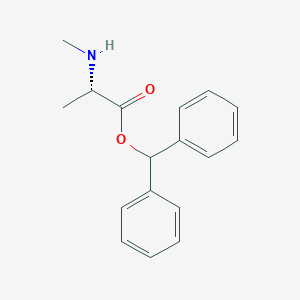
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)

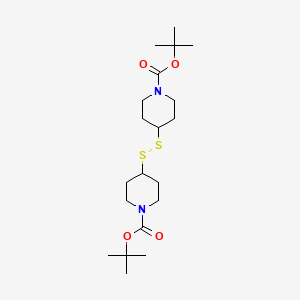
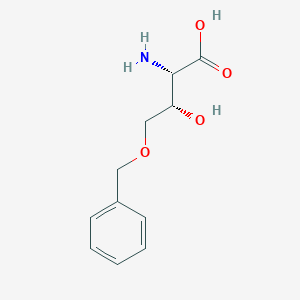
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
